molecular formula C27H27N3O2S2 B11144902 (5Z)-3-cyclopentyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11144902
M. Wt: 489.7 g/mol
InChI Key: ZZTUASXXUGMIMG-ULJHMMPZSA-N
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Description

The compound you’ve described belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom at the first position and a nitrogen atom at the third position. Thiazolidinones have attracted significant interest due to their diverse biological properties and potential applications in medicinal chemistry. The presence of sulfur enhances their pharmacological properties, making them valuable building blocks for drug design and synthesis.

Preparation Methods

Synthetic Routes:: Several synthetic routes have been explored for the preparation of thiazolidinones. While there are variations, one common approach involves the condensation of an appropriate thiol or thioamide with a carbonyl compound (such as an aldehyde or ketone). Let’s focus on the specific compound you’ve mentioned:

Industrial Production Methods:: Unfortunately, there isn’t a widely documented industrial production method specifically for “(5Z)-3-cyclopentyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one.” in research laboratories, chemists often use synthetic methods involving reagents like thionyl chloride, phosphorus pentasulfide, or Lawesson’s reagent to access thiazolidinones.

Chemical Reactions Analysis

Types of Reactions:: Thiazolidinones can undergo various chemical transformations, including:

    Oxidation: Oxidation of the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Substitution reactions at the carbon or sulfur centers.

    Cyclization: Formation of the thiazolidinone ring itself.

Common Reagents and Conditions::

    Thionyl Chloride (SOCl₂): Used for thionation of carbonyl compounds.

    Hydrazine Hydrate (N₂H₄·H₂O): Converts the carbonyl group to a hydrazone, which can then cyclize to form the thiazolidinone.

    Alkylating Agents: Used for substitution reactions.

Major Products:: The major product from the reaction of the compound you’ve described would be the thiazolidinone itself.

Scientific Research Applications

Thiazolidinones find applications in various scientific fields:

    Medicinal Chemistry: They serve as scaffolds for designing potential drugs due to their diverse biological activities.

    Anticancer: Some thiazolidinones exhibit anticancer properties.

    Antimicrobial: Others show antimicrobial effects.

    Anti-inflammatory: Thiazolidinones may modulate inflammatory pathways.

    Neuroprotective: Certain derivatives have neuroprotective potential.

Mechanism of Action

The exact mechanism of action for this specific compound would require further research. it likely interacts with specific molecular targets or pathways relevant to its biological activity (e.g., enzymes, receptors, or signaling pathways).

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, you can explore related thiazolidinones and compare their structures, properties, and activities.

Remember that further investigation and experimental studies are necessary to fully understand the compound’s potential and applications.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-2-15-32-23-14-8-9-19(16-23)25-20(18-29(28-25)21-10-4-3-5-11-21)17-24-26(31)30(27(33)34-24)22-12-6-7-13-22/h3-5,8-11,14,16-18,22H,2,6-7,12-13,15H2,1H3/b24-17-

InChI Key

ZZTUASXXUGMIMG-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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